(S)-2-(3-Pyrrolidinyl)-2-propanol

描述

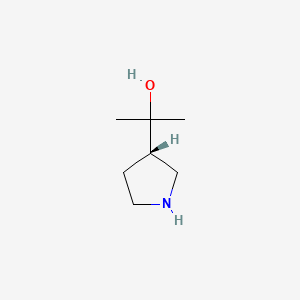

(S)-2-(3-Pyrrolidinyl)-2-propanol is a chiral secondary alcohol featuring a pyrrolidine ring attached to the second carbon of a propanol backbone. This compound likely serves as an intermediate in synthesizing bioactive molecules, including β-blockers or neuromodulators, given the prevalence of pyrrolidine and propanol motifs in such agents.

Structure

3D Structure

属性

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRJODMZHWPACV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCNC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

(S)-2-(3-Pyrrolidinyl)-2-propanol has a variety of applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex organic molecules. This compound is also investigated for its potential role in modulating biological pathways and explored for its therapeutic potential in treating neurological disorders. Additionally, it is utilized in the development of new materials and chemical processes.

This compound in Chemical Reactions

this compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde, with common oxidizing agents such as potassium permanganate and chromium trioxide .

- Reduction The compound can be reduced to form different alcohol derivatives, using reducing agents like lithium aluminum hydride .

- Substitution The pyrrolidine ring can undergo substitution reactions with various electrophiles, using reagents like alkyl halides and acyl chlorides under basic or acidic conditions. The major products formed from these reactions include various substituted pyrrolidine derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

相似化合物的比较

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Physicochemical and Pharmacological Properties

- Chirality and Enantiomeric Separation: The (S)-configuration of the target compound contrasts with racemic mixtures of analogs like Betaxolol Hydrochloride, which is reported as (±)-. Enantiomeric excess determination for similar compounds (e.g., Mannich product 86) employs HPLC with Chiralpak AS-H columns (hexane:2-propanol = 90:10), highlighting the importance of stereochemistry in analytical workflows .

- Solubility and Bioavailability: Betaxolol Hydrochloride’s hydrochloride salt enhances water solubility, a property absent in non-ionic analogs like 2-(2-Methoxypropan-2-yl)pyrrolidine . The tertiary alcohol in (S)-2-(Pyrrolidin-2-yl)propan-2-ol may confer greater lipophilicity than the secondary alcohol in the target compound, influencing blood-brain barrier penetration.

- Toxicity Profiles: 3-(2-Pyridylmethylamino)-1-propanol exhibits significant acute toxicity (LD₅₀ = 500.1 mg/kg) and eye irritation (H318), whereas pyrrolidine-containing analogs like the target compound are presumed safer due to the absence of pyridyl groups, which often correlate with higher reactivity and toxicity .

Key Research Findings and Implications

- Structural-Activity Relationships (SAR): The pyrrolidine ring in this compound may enhance binding to adrenergic receptors compared to dimethylamino or pyridyl substituents in analogs .

- Metabolic Stability : Methoxy and ether-containing analogs (e.g., 160142-25-6) exhibit improved metabolic stability due to reduced oxidative susceptibility .

- Analytical Challenges : Enantiomeric resolution methods (e.g., Chiralpak columns) are critical for quality control in chiral drug synthesis, as seen in Betaxolol’s identification protocols .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(3-Pyrrolidinyl)-2-propanol, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves stereoselective reduction of ketone precursors or resolution of racemic mixtures. For enantiopure synthesis, chiral catalysts (e.g., Ru-BINAP complexes) can be employed to achieve high enantiomeric excess (ee). Purification via chiral chromatography (e.g., using amylose-based columns) is critical, as evidenced by the 95% purity of its hydrochloride salt in commercial research-grade samples . Confirm purity using polarimetry or chiral HPLC with a validated protocol.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm pyrrolidine ring protons (δ 1.5–3.0 ppm) and propanol backbone (δ 3.5–4.0 ppm for hydroxyl-bearing carbon).

- Mass Spectrometry : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H] at m/z 144.1 for the free base).

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives (e.g., hydrochloride salt) are available .

Advanced Research Questions

Q. What strategies are effective for studying the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using:

- Circular Dichroism (CD) : Monitor optical activity changes in buffered solutions (pH 2–12) to detect racemization.

- LC-MS/MS : Track time-dependent enantiomer ratios. For example, under acidic conditions (pH < 3), the pyrrolidine ring’s protonation may reduce steric hindrance, accelerating racemization. Compare results with structurally related compounds, such as (S)-3-phenyl analogs .

Q. How can computational modeling aid in predicting the biological interactions of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like GABA receptors or enzymes with pyrrolidine-binding pockets. Parameterize force fields (e.g., GAFF2) with quantum mechanical data (DFT calculations at B3LYP/6-31G* level) to refine ligand conformations. Validate predictions with in vitro assays, such as competitive binding studies using radiolabeled ligands .

Q. How should researchers address contradictions in reported solubility data for this compound?

- Methodological Answer : Systematically test solubility in:

- Aqueous Solutions : Vary pH (1–14) and ionic strength.

- Organic Solvents : Compare polar (e.g., DMSO, ethanol) vs. nonpolar (e.g., hexane) solvents.

Use dynamic light scattering (DLS) to detect aggregation. Discrepancies may arise from hydrate formation or impurities; cross-reference with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What analytical approaches are suitable for detecting trace impurities in this compound samples?

- Methodological Answer : Employ hyphenated techniques:

- GC-MS or LC-QTOF : Identify volatile or thermally stable impurities (e.g., residual solvents, synthetic intermediates).

- ICP-MS : Detect metal catalysts (e.g., Pd, Ru) at ppb levels.

For nonvolatile impurities, use - COSY NMR to resolve overlapping signals. Compare against pharmacopeial standards for related propanol derivatives .

Experimental Design Considerations

Q. How to design a stability study for this compound in long-term storage?

- Methodological Answer : Store samples under ICH Q1A(R2) conditions:

- Temperature/Humidity : 25°C/60% RH (ambient), 40°C/75% RH (accelerated).

- Light Exposure : Use ICH Q1B photostability protocols.

Analyze degradation products via UPLC-PDA and assess enantiomeric purity monthly. Stabilizers like ascorbic acid (0.1% w/v) may inhibit oxidation .

Q. What in vitro assays are appropriate for evaluating the neuropharmacological potential of this compound?

- Methodological Answer : Prioritize:

- Patch-Clamp Electrophysiology : Test modulation of ion channels (e.g., NMDA or GABA receptors) in neuronal cell lines.

- Calcium Imaging : Measure intracellular Ca flux in primary neurons.

Compare activity to known pyrrolidine-based neuromodulators, such as (S)-3-phenyl derivatives, to infer structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。